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Compound of Interest

Compound Name: Bromochloromethane

Cat. No.: B122714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra

of bromochloromethane and related dihalomethanes. The information presented herein is

intended to assist in the accurate interpretation of spectral data for small halogenated organic

molecules, a common structural motif in medicinal chemistry and materials science.

Comparative NMR Data of Dihalomethanes
The following table summarizes the ¹H and ¹³C NMR chemical shifts for

bromochloromethane, dichloromethane, and dibromomethane in deuterated chloroform

(CDCl₃). These values are crucial for identifying and differentiating these compounds in

reaction mixtures or as impurities.

Compound Structure
¹H Chemical
Shift (δ, ppm)

¹H Multiplicity
¹³C Chemical
Shift (δ, ppm)

Bromochloromet

hane
CH₂BrCl 5.163[1] Singlet ~40.3

Dichloromethane CH₂Cl₂ 5.30 Singlet 54.0

Dibromomethane CH₂Br₂ 4.93 Singlet 21.6
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Note: The ¹³C chemical shift for bromochloromethane is an estimated value based on

established trends in halogenated methanes.

Interpreting the NMR Spectrum of
Bromochloromethane
The ¹H NMR spectrum of bromochloromethane is characterized by a single peak, a singlet,

appearing at approximately 5.163 ppm.[1] The singlet multiplicity arises because the two

protons are chemically and magnetically equivalent, and there are no adjacent protons to

cause spin-spin coupling. The chemical shift is downfield from tetramethylsilane (TMS) due to

the deshielding effect of the two electronegative halogen atoms (bromine and chlorine).

Similarly, the proton-decoupled ¹³C NMR spectrum of bromochloromethane is expected to

show a single resonance. The electronegativity of the attached halogens shifts the carbon

signal downfield. By comparing the chemical shifts of dichloromethane (54.0 ppm) and

dibromomethane (21.6 ppm), we can predict the chemical shift for bromochloromethane to be

intermediate, influenced by the differing electronegativities of chlorine and bromine.

The following diagram illustrates the relationship between the chemical structure and the

expected NMR signals for bromochloromethane.

Bromochloromethane (CH2BrCl) NMR Interpretation

Molecular Structure ¹H NMR ¹³C NMR
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Caption: Structure and NMR signals of bromochloromethane.

Experimental Protocols
Sample Preparation

Weigh approximately 5-10 mg of the analyte (bromochloromethane or a relevant sample)

into a clean, dry vial.

Add 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard.

Gently swirl the vial to ensure the sample is completely dissolved.

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

Cap the NMR tube securely.

NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR

spectrometer (e.g., Bruker 400 MHz).

¹H NMR Spectroscopy:

Insert the sample into the spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to optimize homogeneity.

Set the appropriate acquisition parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Number of Scans (NS): 16 to 64, depending on the sample concentration.
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Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

Acquisition Time (AQ): Typically 2-4 seconds.

Relaxation Delay (D1): 1-5 seconds.

Acquire the Free Induction Decay (FID).

Process the FID with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

Use the same locked and shimmed sample.

Select the appropriate ¹³C nucleus probe file.

Set the acquisition parameters for a proton-decoupled ¹³C experiment (e.g., zgpg30):

Pulse Program: A proton-decoupled single-pulse experiment.

Number of Scans (NS): Typically 1024 or more, due to the low natural abundance of ¹³C.

Receiver Gain (RG): Adjust automatically.

Acquisition Time (AQ): Typically 1-2 seconds.

Relaxation Delay (D1): 2 seconds.

Acquire the FID.

Process the FID with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

The following workflow diagram illustrates the general process of NMR spectral acquisition and

analysis.
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Caption: A generalized workflow for NMR experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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